Cas no 1334375-30-2 (1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide)

1-(3,4-Difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide is a specialized organic compound featuring a difluorobenzoyl moiety linked to an azetidine-carboxamide scaffold. Its structural design incorporates multiple fluorine substitutions, enhancing its potential for high binding affinity and metabolic stability in pharmaceutical applications. The compound’s rigid azetidine ring contributes to conformational restraint, which may improve target selectivity. Its difluorophenyl groups are likely to influence lipophilicity and bioavailability, making it a candidate for drug discovery, particularly in kinase inhibition or receptor modulation studies. The precise arrangement of fluorine atoms suggests utility in optimizing pharmacokinetic properties while maintaining synthetic tractability for further derivatization.
1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide structure
1334375-30-2 structure
Product Name:1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide
CAS No:1334375-30-2
MF:C18H14F4N2O2
MW:366.309578418732
CID:6339125
PubChem ID:56724446
Update Time:2025-10-05

1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide
    • 1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
    • F6125-3602
    • 1-(3,4-difluorobenzoyl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide
    • 1334375-30-2
    • AKOS024533272
    • Inchi: 1S/C18H14F4N2O2/c19-13-3-1-11(15(21)6-13)7-23-17(25)12-8-24(9-12)18(26)10-2-4-14(20)16(22)5-10/h1-6,12H,7-9H2,(H,23,25)
    • InChI Key: AXZAEBCIGSXSSX-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CNC(C1CN(C(C2C=CC(=C(C=2)F)F)=O)C1)=O)F

Computed Properties

  • Exact Mass: 366.09914034g/mol
  • Monoisotopic Mass: 366.09914034g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.4Ų

1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6125-3602-2μmol
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
2μmol
$57.0 2023-09-09
Life Chemicals
F6125-3602-5μmol
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
5μmol
$63.0 2023-09-09
Life Chemicals
F6125-3602-10μmol
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
10μmol
$69.0 2023-09-09
Life Chemicals
F6125-3602-20μmol
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
20μmol
$79.0 2023-09-09
Life Chemicals
F6125-3602-1mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
1mg
$54.0 2023-09-09
Life Chemicals
F6125-3602-2mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
2mg
$59.0 2023-09-09
Life Chemicals
F6125-3602-3mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
3mg
$63.0 2023-09-09
Life Chemicals
F6125-3602-4mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
4mg
$66.0 2023-09-09
Life Chemicals
F6125-3602-5mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
5mg
$69.0 2023-09-09
Life Chemicals
F6125-3602-10mg
1-(3,4-difluorobenzoyl)-N-[(2,4-difluorophenyl)methyl]azetidine-3-carboxamide
1334375-30-2
10mg
$79.0 2023-09-09

Additional information on 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide

Introduction to 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide (CAS No. 1334375-30-2)

1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the CAS number 1334375-30-2, represents a sophisticated molecular structure that combines fluorinated aromatic rings with an azetidine core, making it a promising candidate for various biochemical applications. The presence of multiple fluorine atoms in its structure imparts unique electronic and steric properties, which are critical for its potential role in drug design and development.

The molecular architecture of 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide is characterized by its dual functionality: the benzoyl group and the azetidine ring. The benzoyl moiety, attached to the nitrogen atom via an amide bond, contributes to the compound's ability to interact with biological targets in a specific manner. Meanwhile, the azetidine ring introduces a cyclic structure that can enhance binding affinity and selectivity. These features make the compound an intriguing subject for further investigation in the development of novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological receptors. The fluorine atoms in 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide play a pivotal role in modulating these properties. For instance, the 3,4-difluorobenzoyl group can influence electronic distributions across the molecule, affecting its reactivity and interaction with biological targets. Similarly, the 2,4-difluorophenyl group contributes to steric hindrance and lipophilicity, which are crucial factors in drug design.

One of the most compelling aspects of this compound is its potential application in oncology research. Fluorinated azetidines have shown promise as inhibitors of various kinases and enzymes involved in cancer progression. The structural features of 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide suggest that it could interact with target proteins in a manner similar to known antineoplastic agents. Preliminary studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain kinases, making it a valuable scaffold for further drug development.

The synthesis of 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorine atoms requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, are essential for constructing this complex molecule efficiently. Recent advancements in synthetic chemistry have made it possible to produce such fluorinated compounds with greater ease and precision.

From a computational chemistry perspective, 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide offers a rich dataset for molecular modeling studies. Its unique structure allows researchers to explore various aspects of molecular interactions using computational tools. For example, molecular dynamics simulations can provide insights into how this compound binds to biological targets at an atomic level. Additionally, quantum mechanical calculations can help predict its electronic properties and reactivity under different conditions.

The pharmacokinetic properties of 1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide are also of great interest. Fluorinated compounds often exhibit improved pharmacokinetic profiles due to their enhanced stability and bioavailability. Studies have shown that the presence of fluorine atoms can prolong the half-life of drugs and increase their absorption rates. These properties are particularly relevant for developing long-acting therapeutic agents that require less frequent administration.

In conclusion,1-(3,4-difluorobenzoyl)-N-(2,4-difluorophenyl)methylazetidine-3-carboxamide (CAS No. 1334375-30-2) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it a valuable candidate for further exploration in drug development. As synthetic methodologies continue to advance and computational tools become more sophisticated,1-(3difluoro benzoylamide) - N -(24dif luoro phen ylm ethyl az etid ine - 34car box am ide) is poised to play an important role in shaping the future of medicinal chemistry.

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd